ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with two functional groups:
- At position 2: An acetamide group linked to a 3-oxo-1,2-benzothiazole moiety.
- At position 4: An ethyl ester group.
This structure combines the electron-rich thiazole ring with a fused benzothiazole system, which is known for diverse bioactivities, including antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C16H15N3O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-16(17-10)18-13(20)8-19-15(22)11-5-3-4-6-12(11)25-19/h3-6,9H,2,7-8H2,1H3,(H,17,18,20) |
InChI Key |
PYJJRTGSWAYIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Aminobenzothiazole
The benzothiazolone core is synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). For example, 2-amino-6-chlorobenzothiazole (1 mmol) reacts with chloroacetyl chloride (4 mmol) in dioxane (10 mL) under reflux for 3–4 hours. The reaction is quenched with saturated sodium carbonate, yielding the acetylated intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dioxane |
| Base | Triethylamine |
| Temperature | Reflux (80–100°C) |
| Reaction Time | 3–4 hours |
| Yield | 72–85% (after recrystallization) |
This step is critical for introducing the acetyl group, which later facilitates coupling with the thiazole component.
Synthesis of Thiazole Intermediate
Formation of 4-Acetate-Substituted Thiazole
The thiazole ring bearing the ethyl acetate group is synthesized via a Hantzsch thiazole synthesis. Ethyl acetoacetate reacts with thiourea in the presence of iodine or bromine to form 2-amino-4-(ethoxycarbonylmethyl)thiazole. For instance, a mixture of ethyl acetoacetate (10 mmol), thiourea (10 mmol), and iodine (1 mmol) in ethanol undergoes reflux for 6 hours, yielding the thiazole intermediate.
Optimization Insights
-
Catalyst : Iodine enhances cyclization efficiency compared to bromine.
-
Solvent : Ethanol ensures homogeneity and moderates reaction exothermicity.
-
Purification : Recrystallization from ethyl acetate/petroleum ether (1:3) achieves >90% purity.
Coupling of Benzothiazolone and Thiazole Moieties
Amide Bond Formation
The acetyl chloride intermediate reacts with the thiazole amine under Schotten-Baumann conditions. A solution of 2-amino-4-(ethoxycarbonylmethyl)thiazole (1 mmol) in dichloromethane (DCM) is treated with the benzothiazolone acetyl chloride (1.2 mmol) and TEA (2 mmol) at 0–5°C. The mixture warms to room temperature and stirs for 12 hours, forming the coupled product.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12 hours |
| Yield | 68–75% |
This step’s success hinges on maintaining low temperatures to minimize side reactions.
Final Esterification and Purification
| Method | Conditions | Purity |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (4:1) | 95% |
| Recrystallization | Ethanol/Water (3:1) | 98% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent studies demonstrate that microwave irradiation reduces reaction times. For example, coupling the benzothiazolone acetyl chloride with the thiazole amine under microwave conditions (150 W, 100°C) achieves 80% yield in 30 minutes, compared to 12 hours conventionally.
One-Pot Multicomponent Approach
A streamlined protocol involves reacting 2-aminobenzothiazole, chloroacetyl chloride, and ethyl acetoacetate in a single pot. This method, however, yields lower purity (70–75%) and requires rigorous chromatographic purification.
Analytical Characterization
Spectroscopic Validation
-
¹H-NMR : Peaks at δ 1.25 (t, 3H, -CH₂CH₃), δ 4.15 (q, 2H, -OCH₂), and δ 7.45–8.10 (m, 4H, aromatic) confirm the structure.
-
HRMS : Molecular ion [M+H]⁺ at m/z 422.0921 aligns with the theoretical mass.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Biological Activities
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:
Antimicrobial Activity
Studies have demonstrated that compounds containing benzothiazole and thiazole moieties possess significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer types, highlighting its potential as a therapeutic agent.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals.
Case Study 1: Antimicrobial Efficacy
A study conducted by Azzam et al. evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated that the compound exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Activity
In a separate investigation into anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of this compound. The study reported a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole Derivatives with Amino/Acetamide Substituents
a) Ethyl 2-(2-Amino-1,3-thiazol-4-yl)Acetate
- Structure: Lacks the benzothiazole-linked acetamide group, featuring a simple 2-amino-thiazole core.
- Synthesis : Used as a precursor in hydrazide formation (e.g., reacting with hydrazine hydrate) .
- Application: Intermediate for migraine-relieving hybrids (e.g., chlorobenzylated 2-aminothiazole-phenyltriazole derivatives) .
b) Cephalosporin Derivatives (e.g., Cefotiam)
- Structure: Contains a 2-amino-1,3-thiazol-4-yl acetyl group linked to a β-lactam ring.
- Function : Antibiotic targeting penicillin-binding proteins (PBPs) .
- Comparison: The target compound lacks the β-lactam ring, suggesting different mechanisms (e.g., non-antibiotic applications).
| Property | Target Compound | Cefotiam |
|---|---|---|
| Core Structure | Thiazole + benzothiazole | β-Lactam + thiazole |
| Solubility | Lipophilic (ethyl ester) | Hydrophilic (carboxylic acid) |
Thiazole Derivatives with Sulfonamide Substituents
a) Ethyl {2-[(Phenylsulfonyl)Amino]-1,3-Thiazol-4-yl}Acetate
- Structure : Sulfonamide group at position 2 instead of benzothiazole-acetamide.
- Properties : Increased acidity (sulfonamide proton) and stability under acidic conditions .
| Property | Target Compound | Sulfonamide Analog |
|---|---|---|
| Substituent | Benzothiazole-acetamide | Phenylsulfonamide |
| Reactivity | Susceptible to ester hydrolysis | Resistant to hydrolysis |
Thiazole Derivatives with Heterocyclic Hybrids
a) Chlorobenzylated 2-Aminothiazole-Phenyltriazole Hybrid
- Structure : Combines thiazole with phenyltriazole instead of benzothiazole.
- Bioactivity : Demonstrated migraine-relieving properties via serotonin receptor modulation .
- Comparison : The target compound’s benzothiazole may target different pathways (e.g., oxidative stress).
| Property | Target Compound | Phenyltriazole Hybrid |
|---|---|---|
| Heterocyclic System | Benzothiazole | Phenyltriazole |
| Therapeutic Potential | Anti-inflammatory/neuroprotective | Migraine relief |
Biological Activity
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of benzothiazole and thiazole moieties. Its molecular formula is with a molecular weight of 284.31 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in cellular processes, such as GSK-3β, which plays a role in various signaling pathways related to cancer and neurodegenerative diseases .
- Antioxidant Activity : The presence of benzothiazole derivatives has been associated with antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
- Antimicrobial Properties : Research indicates that thiazole-containing compounds exhibit antimicrobial activity against various bacterial strains, potentially making them candidates for antibiotic development .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Cytotoxicity Studies : A study involving derivatives of benzothiazole demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and A549), indicating potential for anticancer applications .
- Antimicrobial Testing : Compounds structurally similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of related compounds has highlighted their metabolic stability and oral bioavailability, which are crucial for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole or benzothiazole precursors. A common approach is the condensation of substituted thioamides with ethyl bromoacetate derivatives under reflux conditions. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h) yields thiazole intermediates, followed by acetylation or amidation steps to introduce the 3-oxo-benzothiazole moiety . Solvent choice (e.g., ethanol, acetic acid) and reaction time significantly impact purity and yield. Post-reaction purification often involves ether extraction, sodium sulfate drying, and recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR are critical for verifying the thiazole and benzothiazole rings. For example, the thiazole C-H protons resonate at δ 7.2–7.8 ppm, while the acetyl group shows a singlet near δ 2.1–2.3 ppm. 2D NMR (e.g., HMBC) confirms connectivity between the thiazole and acetamide groups .
- X-ray crystallography : Single-crystal studies (e.g., R factor ≤ 0.044) validate bond lengths and angles, especially for the 3-oxo-1,2-benzothiazole ring .
- IR : Strong absorption bands at 1680–1720 cm⁻¹ confirm C=O stretching in the ester and amide groups .
Advanced Research Questions
Q. What computational methods optimize the synthesis and predict reactivity of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) model reaction pathways and transition states. For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify energetically favorable intermediates. Computational docking studies (e.g., AutoDock Vina) predict binding affinities for biological targets, guiding functional group modifications. Feedback loops integrating experimental data (e.g., crystallographic results) refine computational models to reduce trial-and-error experimentation .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring increase the electrophilicity of the carbonyl carbon, enhancing reactivity with amines or thiols. For instance, Hammett σ constants correlate with reaction rates in acetylation steps. Computational studies (e.g., frontier molecular orbital analysis) reveal that HOMO-LUMO gaps narrow with electron-deficient substituents, facilitating nucleophilic attack .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?
Methodological Answer:
- Hybrid validation : Compare computed activation energies (e.g., via Gaussian 16) with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or unaccounted intermediates.
- In situ monitoring : Use techniques like FT-IR or HPLC-MS to detect transient intermediates (e.g., enolates) not modeled in simulations.
- Statistical analysis : Apply multivariate regression to identify outliers in computational datasets, refining force fields or basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
